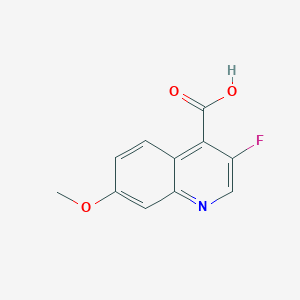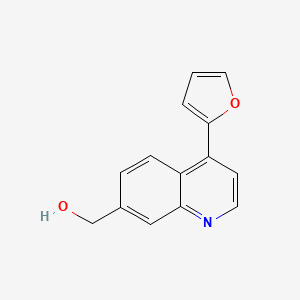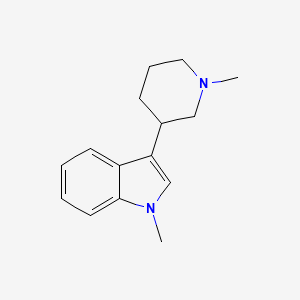
4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-7-methoxyquinoline-4-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine into the quinoline structure enhances its biological activity and provides unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-7-methoxyquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoro-6-methoxyaniline.
Cyclization: This intermediate undergoes cyclization with appropriate reagents to form the quinoline ring system.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. Techniques like microwave irradiation and green chemistry protocols are also explored to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
3-fluoro-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
3-fluoro-7-methoxyquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral properties. It is a candidate for developing new drugs to treat infections and cancer.
Industry: Utilized in the production of liquid crystals and dyes
作用機序
The mechanism of action of 3-fluoro-7-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets:
DNA Gyrase and Topoisomerase IV: The compound inhibits these bacterial enzymes, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death.
Enzyme Inhibition: It acts as an inhibitor of various enzymes, disrupting essential biochemical pathways in cells
類似化合物との比較
Similar Compounds
- 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
3-fluoro-7-methoxyquinoline-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its fluorine and methoxy substituents enhance its potential as a therapeutic agent compared to other quinoline derivatives .
特性
CAS番号 |
834884-21-8 |
|---|---|
分子式 |
C11H8FNO3 |
分子量 |
221.18 g/mol |
IUPAC名 |
3-fluoro-7-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-16-6-2-3-7-9(4-6)13-5-8(12)10(7)11(14)15/h2-5H,1H3,(H,14,15) |
InChIキー |
XDQSXMJUQQGSGQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=C(C(=C2C=C1)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)

![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)








